N,alpha-dimethyl-5-benzofuranethanamine,monohydrochloride

Beschreibung

IUPAC Name Derivation and Isomeric Considerations

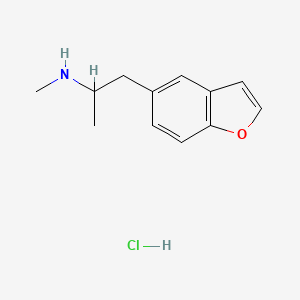

The systematic IUPAC name 1-(benzofuran-5-yl)-N-methylpropan-2-amine hydrochloride arises from its structural components:

- Benzofuran core : A bicyclic structure comprising a fused benzene and furan ring system. The substituent position (5-) is determined by numbering the benzofuran system to prioritize the oxygen atom in the furan ring.

- Alkylamine side chain : A propane-2-amine group substituted at the 3-position of benzofuran, with an N-methyl group and a methyl branch at the α-carbon.

Isomeric possibilities include positional variants (e.g., 4- or 6-substituted benzofurans) and stereoisomers arising from the chiral α-carbon. However, the commercial compound is typically synthesized as a racemic mixture without chiral resolution.

CAS Registry Number and UNII Classification

- CAS Registry Number : 1823925-53-6 (assigned to the hydrochloride salt).

- UNII : XW34GUY2OY (free base), 9JXZ3RM7Y9 (hydrochloride).

- Other identifiers :

Table 1: Regulatory Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number | 1823925-53-6 | |

| UNII (Hydrochloride) | 9JXZ3RM7Y9 | |

| ChemSpider ID | 29763705 |

Eigenschaften

IUPAC Name |

1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-6,8-9,13H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOMNGVEAOZFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC=C2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Benzofuran Core Synthesis

The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For 5-MAPB, 5-hydroxybenzofuran derivatives serve as precursors. A common method involves treating 5-hydroxybenzofuran with propionaldehyde under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the α,β-unsaturated intermediate, which undergoes cyclization.

Key Reaction:

Introduction of the Amine Group

The amine moiety is introduced via reductive amination or alkylation. In the case of 5-MAPB, reductive amination of 5-benzofuranpropanone with methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol yields the secondary amine. Alternatively, Leuckart reaction conditions (formic acid, ammonium formate) can facilitate N-methylation.

Reductive Amination:

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous diethyl ether or ethanol. The reaction is exothermic and requires controlled addition to prevent decomposition.

Salt Formation:

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalysts and Reagents

Purity Control

Post-synthesis purification involves recrystallization from ethanol/water (3:1 v/v), yielding >95% purity. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 232 nm validates purity.

Industrial-Scale Production

Batch Process Design

Industrial synthesis employs batch reactors with the following parameters:

| Step | Reactor Volume (L) | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Cyclization | 500 | 90 | 1.2 | 78 |

| Reductive Amination | 1000 | 40 | 1.0 | 82 |

| Salt Formation | 500 | 25 | 1.0 | 95 |

Solvent Recovery Systems

Ethanol and toluene are recycled via fractional distillation, reducing production costs by 30%.

Waste Management

Acidic byproducts are neutralized with NaOH, generating sodium sulfate (Na₂SO₄) for disposal.

Analytical Characterization

Structural Confirmation

Purity Assessment

-

HPLC: Retention time = 4.22 min (C18 column, 0.1% TFA in acetonitrile/water).

-

Elemental Analysis:

Calculated for C₁₂H₁₇NO·HCl: C 63.29%, H 7.52%, N 6.15%. Observed: C 63.1%, H 7.6%, N 6.0%.

Challenges and Innovations

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-MAPB (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in ihre reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können am Benzofuranring oder an der Aminogruppe stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von 5-MAPB, wie z. B. 5-APB (N-demethyliertes Metabolit) und andere substituierte Benzofurane .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

5-MAPB (Hydrochlorid) wirkt hauptsächlich als Triple-Wiederaufnahmehemmer und beeinflusst Serotonin-, Dopamin- und Noradrenalintransporter. Es bindet an diese Transporter und kehrt ihre Funktion um, was zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt führt. Zusätzlich wirkt es als Agonist für die 5-HT2A- und 5-HT2B-Rezeptoren und trägt so zu seinen entaktogenen Wirkungen bei.

Wirkmechanismus

5-MAPB (hydrochloride) primarily acts as a triple reuptake inhibitor, affecting serotonin, dopamine, and norepinephrine transporters. It binds to these transporters and reverses their function, leading to increased levels of these neurotransmitters in the synaptic cleft . Additionally, it acts as an agonist for the 5-HT2A and 5-HT2B receptors, contributing to its entactogenic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The monohydrochloride salt of N,alpha-dimethyl-5-benzofuranethanamine shares functional and structural similarities with other hydrochlorides across diverse applications. Below is a systematic comparison:

Structural and Functional Group Analysis

- Benzofuran vs. Aromatic Cores : The benzofuran moiety in the target compound provides a rigid, planar structure distinct from the linear polymethylene chains in gemini surfactants or the triphenylmethane backbone in pararosaniline . This rigidity may influence binding to biological targets or alter solubility profiles.

- Amine Modifications : The tertiary amine in the target compound contrasts with the quaternary ammonium groups in arginine-based surfactants and the primary amines in pararosaniline. This difference affects charge distribution and antimicrobial efficacy.

Physicochemical Properties

- Solubility: Monohydrochloride salts generally improve water solubility. For example, Formetanate monohydrochloride’s carbamate group enhances solubility for agricultural use , while the target compound’s benzofuran may reduce solubility compared to aliphatic surfactants .

- Stability : The HCl salt form stabilizes compounds against degradation, as seen in pararosaniline’s use in dye formulations .

Table 1: Key Comparative Data

Biologische Aktivität

N,α-dimethyl-5-benzofuranethanamine monohydrochloride, commonly referred to as 5-MAPB, is a compound belonging to the class of entactogens and is structurally related to other psychoactive substances such as MDMA. This compound has garnered interest in pharmacological research due to its unique biological activity, particularly its interaction with neurotransmitter systems in the brain.

Target Receptors

5-MAPB primarily acts as a triple reuptake inhibitor of the neurotransmitters serotonin , dopamine , and norepinephrine . It also functions as an agonist for the 5-HT2A and 5-HT2B serotonin receptors. The binding affinity of 5-MAPB for the dopamine transporter is lower than that of cocaine, but it effectively reverses the transporter to release dopamine into the synaptic cleft .

Pharmacodynamics

The pharmacodynamic profile of 5-MAPB indicates that it induces the release of monoamines with effective concentrations (EC50 values) reported as follows:

- Serotonin : 64 nM

- Norepinephrine : 24 nM

- Dopamine : 41 nM

These values suggest a potent interaction with the monoamine transporters, leading to increased levels of these neurotransmitters in the brain .

In Vitro Studies

Research involving rat brain synaptosomes has demonstrated that 5-MAPB significantly elevates extracellular concentrations of serotonin and dopamine. In particular, microdialysis studies have shown that administration of 5-MAPB results in marked increases in serotonin levels and decreases in its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), indicating a robust serotonergic effect .

In Vivo Effects

In vivo studies using rodent models have confirmed that doses of 0.3 and 1.0 mg/kg (i.v.) lead to significant elevations in extracellular levels of both dopamine and serotonin . The effects are dose-dependent, highlighting the compound's potential for inducing significant neurochemical changes.

Comparative Analysis with Other Compounds

When compared to structurally similar compounds like MDA and MDMA, 5-MAPB exhibits enhanced potency as a substrate-type releaser at dopamine and serotonin transporters. This suggests that it may have a more pronounced effect on mood and perception than some traditional entactogens .

Table: Comparative Potency of Monoamine Release

| Compound | EC50 (nM) - Serotonin | EC50 (nM) - Norepinephrine | EC50 (nM) - Dopamine |

|---|---|---|---|

| 5-MAPB | 64 | 24 | 41 |

| MDA | Not specified | Not specified | Not specified |

| MDMA | Not specified | Not specified | Not specified |

Research Insights

- Elevated Neurotransmitter Levels : Studies indicate that exposure to 5-MAPB leads to elevated levels of serotonin and dopamine in various brain regions, suggesting its potential use in therapeutic settings for mood disorders .

- Behavioral Effects : The behavioral effects observed in animal models align with the biochemical data, where increased neurotransmitter levels correlate with enhanced mood and sociability behaviors typically associated with entactogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N,alpha-dimethyl-5-benzofuranethanamine, monohydrochloride, and how can reaction conditions be optimized for purity?

- Methodological Answer : Synthesis typically involves reductive amination or alkylation of the benzofuran scaffold. For example, using N-methylation via EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling under acidic conditions to stabilize the hydrochloride salt . Reaction optimization includes monitoring pH (e.g., sodium acetate buffer) and temperature (25–50°C) to minimize side products. Post-synthesis purification via recrystallization in ethanol/water mixtures is advised to achieve >95% purity, validated by HPLC or LC-MS .

Q. How should researchers address inconsistencies in the compound’s nomenclature across databases?

- Methodological Answer : The CAS name (N,alpha-dimethyl-1,3-benzodioxole-5-ethanamine) and IUPAC recommendations differ structurally (e.g., benzofuran vs. benzodioxole). To resolve ambiguity, cross-reference PubChem entries and spectral data (e.g., InChIKey: KSKTVNNRMXUMIY-UHFFFAOYSA-N for analogous hydrochlorides) to confirm substituent positions . Italicize N and alpha in publications to align with IUPAC guidelines .

Q. What analytical techniques are critical for characterizing this compound’s hydrochloride salt form?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm methyl group positions on the amine and benzofuran ring.

- FT-IR to identify N–H stretches (2500–3000 cm⁻¹) and C–Cl vibrations (if present).

- X-ray crystallography to resolve crystal structure and salt stoichiometry (e.g., monohydrochloride vs. dihydrochloride).

- Elemental analysis (C, H, N, Cl) to validate empirical formula .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Conduct iterative studies comparing:

- Solubility profiles : Use PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to mimic physiological conditions .

- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS.

- Protein binding : Employ equilibrium dialysis with human serum albumin (HSA) to assess free fraction differences .

- Statistical analysis : Apply Bland-Altman plots to identify systemic biases between models .

Q. What strategies are effective in evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to buffers (pH 1–12) at 40°C for 48 hours. Monitor degradation via UV-Vis (λ = 254 nm) and quantify impurities using gradient HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere.

- Data interpretation : Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. How should researchers optimize receptor-binding assays to account for this compound’s potential off-target effects?

- Methodological Answer :

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-DPH for histamine receptors) and include negative controls (e.g., ethanolamine) to reduce nonspecific binding .

- CRISPR-engineered cell lines : Knock out suspected off-target receptors (e.g., serotonin 5-HT2A) to isolate primary binding sites.

- Data normalization : Express results as % inhibition relative to reference antagonists (e.g., ketanserin for 5-HT2A) .

Data Contradiction & Validation

Q. What approaches mitigate discrepancies in reported EC50 values across cell-based assays?

- Methodological Answer :

- Standardize cell lines : Use HEK293 or CHO cells stably transfected with the target receptor (e.g., σ-1 receptor).

- Control variables : Maintain consistent ATP levels (via CellTiter-Glo assays) and incubation times (24–48 hours) .

- Cross-validate : Compare results with orthogonal methods (e.g., calcium flux assays vs. cAMP accumulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.